N-(1,3-benzodioxol-5-yl)cyclohexanecarboxamide
Description
N-(1,3-benzodioxol-5-yl)cyclohexanecarboxamide is a chemical compound with the molecular formula C14H17NO3 It features a benzodioxole ring attached to a cyclohexanecarboxamide moiety
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(10-4-2-1-3-5-10)15-11-6-7-12-13(8-11)18-9-17-12/h6-8,10H,1-5,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVFJWGKUCNZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732757 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)cyclohexanecarboxamide typically involves the reaction of 1,3-benzodioxole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of amides.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones derived from the benzodioxole ring.
Reduction: Cyclohexylamine derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating quorum sensing in bacteria.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may modulate quorum sensing by interacting with bacterial receptors, thereby affecting gene expression and bacterial communication . In anticancer research, it may induce apoptosis in cancer cells by disrupting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)hexanamide: Similar structure but with a hexanamide moiety instead of cyclohexanecarboxamide.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a benzodioxole ring fused to indole structures.
Uniqueness
N-(1,3-benzodioxol-5-yl)cyclohexanecarboxamide is unique due to its specific combination of a benzodioxole ring and a cyclohexanecarboxamide moiety, which imparts distinct chemical and biological properties. Its ability to modulate quorum sensing and potential anticancer activity make it a compound of significant interest in scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
